3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its diverse biological activities and potential applications.
The compound is classified under oxadiazoles, which are known for their pharmacological properties. It can be synthesized from simpler organic precursors through various chemical reactions. The unique structure of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole contributes to its reactivity and biological activity, making it a subject of interest in scientific research.
The synthesis of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves cyclization reactions. One prevalent method includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with acetic anhydride under reflux conditions to yield the desired oxadiazole compound.
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo several chemical transformations:
The mechanism of action for 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to various biological effects including antimicrobial activity.
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific applications:
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry due to their unique physicochemical properties and versatile biological activities. This five-membered heterocyclic ring, incorporating one oxygen and two nitrogen atoms, exhibits remarkable metabolic stability and tunable electronic characteristics. These features enable its integration into diverse pharmacophores targeting conditions ranging from infectious diseases to cancer and metabolic disorders [2]. The structural robustness of the 1,2,4-oxadiazole ring system, capable of withstanding even concentrated sulfuric acid, underpins its pharmaceutical utility [6]. 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole exemplifies this class, featuring an ortho-methylphenyl substituent that influences its steric and electronic profile, thereby modulating its interactions with biological targets. As a core structural motif, this compound demonstrates how strategic substituent placement on the oxadiazole nucleus can fine-tune drug-like properties for specific therapeutic applications [4].
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger, who initially classified them as "azoximes" or "furo[ab]diazoles" [2] [6]. Despite this early discovery, significant pharmaceutical interest emerged only in the mid-20th century. The 1940s marked the beginning of biological activity studies, culminating in the 1960s with Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, introduced as a cough suppressant [2]. This breakthrough validated the scaffold's clinical potential. Subsequent decades witnessed accelerated development:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Development | Example Compounds/Drugs |
---|---|---|
1884 | Initial synthesis | Tiemann and Krüger's "azoximes" |
1940s | Commencement of biological activity studies | Early antimicrobial/antiparasitic leads |
1960s | First approved therapeutic agent | Oxolamine (cough suppressant) |
1980s–2000s | Expansion into multiple therapeutic areas and natural product discovery | Prenoxdiazine, Fasiplon, Butalamine |
2011–Present | Isolation of natural derivatives and novel targeted therapies | Phidianidines A/B, Ataluren, Pleconaril |
A significant milestone occurred in 2011 with the isolation of phidianidines A and B, the first naturally occurring 1,2,4-oxadiazoles, from the marine mollusk Phidiana militaris. These compounds demonstrated potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and affinity for CNS targets (μ-opioid receptor, dopamine transporter), highlighting the scaffold's relevance in oncology and neuroscience [2] [6]. Contemporary drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) further underscore the therapeutic versatility of this heterocycle [2]. The evolution from simple synthetic curiosities to components of FDA-approved drugs and natural toxins demonstrates the enduring pharmaceutical significance of the 1,2,4-oxadiazole scaffold.
The 1,2,4-oxadiazole ring serves as a critically valuable bioisostere for ester and amide functionalities in rational drug design. Bioisosterism involves replacing a functional group with another that shares similar physicochemical properties, thereby preserving or enhancing biological activity while improving pharmacokinetic parameters [6]. This heterocycle effectively mimics the spatial arrangement and hydrogen-bonding patterns of carbonyl groups (esters/amides) but confers superior metabolic stability by resisting enzymatic hydrolysis—a common degradation pathway for peptides and ester-containing drugs [2]. Key advantages include:
Table 2: Bioisosteric Comparison: Ester vs. 1,2,4-Oxadiazole
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (susceptible to esterases/proteases) | High (resists enzymatic hydrolysis) | Improved metabolic stability and half-life |
Hydrogen-Bonding Capacity | Good (C=O acceptor, N–H donor for amides) | Excellent (N and O acceptors) | Enhanced target binding affinity |
Dipole Moment | ~1.5–1.8 D (ester), ~3.7 D (amide) | ~3.0–4.0 D | Mimics electrostatic interactions of carbonyls |
Geometrical Compatibility | Planar | Planar | Seamless pharmacophore integration |
The bioisosteric replacement is particularly impactful in peptide mimetics and protease inhibitors. For instance, in DPP-4 inhibitors for type 2 diabetes, the oxadiazole ring maintains critical interactions with the catalytic site while prolonging drug action [8]. In 3-methyl-5-(2-methylphenyl)-1,2,4-oxadiazole, the methyl group at position 3 provides steric shielding potentially enhancing metabolic stability, while the ortho-methylphenyl group at position 5 offers a hydrophobic pharmacophore element suitable for engaging aromatic pockets in target proteins [4].
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole exemplifies strategic substitution patterns that optimize the biological and physicochemical profile of the oxadiazole core. The methyl group at position 3 contributes steric bulk without excessive lipophilicity, potentially shielding the ring from nucleophilic attack and oxidative metabolism. The ortho-methylphenyl group at position 5 introduces steric and electronic effects that distinguish this compound from its meta- or para-substituted analogs:
Structurally analogous compounds, such as 3-(4-methyl-2-arylthiazol-5-yl)-5-aryl-1,2,4-oxadiazoles, demonstrate potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231) with GI50 values reaching sub-micromolar concentrations (<100 nM for compound 7n) [4]. This underscores the therapeutic potential of combining methyl-substituted oxadiazoles with other aromatic heterocycles. The spectral properties of closely related compounds like 2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS: 25877-53-6) provide benchmarks for characterization; its distinct NMR and UV profiles aid in validating the structural assignment of the 1,2,4-oxadiazole isomer discussed here [3] [7].
Synthetically, 3-methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is accessible through established routes:
Table 3: Synthetic Methods and Physicochemical Properties of Key Analogs
Compound | Key Synthetic Route | Reported Biological Activity | Molecular Weight (g/mol) | Log P (Predicted) |
---|---|---|---|---|
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole | Amidoxime cyclization with propionic acid | Research compound (Theoretical profile suggests anticancer/antimicrobial potential) | 188.23 | ~3.2 |
3-(4-Methyl-2-arylthiazol-5-yl)-5-aryl-1,2,4-oxadiazoles [4] | Cyclization of amidoximes with thiazole-carboxylic acids | Cytotoxic (GI50 0.6 μM to <100 nM against MCF-7) | Varies (350–450) | ~3.5–4.5 |
2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole [7] | Dehydration of 1-acyl-2-aroylhydrazines | Scintillating material / Research compound | 174.20 | ~2.9 |
The future development of 3-methyl-5-(2-methylphenyl)-1,2,4-oxadiazole will leverage structure-activity relationship (SAR) studies to optimize target affinity—potentially against cancer, microbial infections, or metabolic enzymes—guided by the demonstrated success of its structural analogs [4] [8]. Its balanced lipophilicity and steric profile position it as a promising intermediate for generating targeted therapeutics with improved pharmacokinetic properties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1